2-(5-Hydroxypentylmethylamino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Hydroxypentylmethylamino)acetonitrile is an organic compound that features both a hydroxyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxypentylmethylamino)acetonitrile typically involves the reaction of 5-hydroxypentylamine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxypentylmethylamino)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(5-oxopentylmethylamino)acetonitrile.
Reduction: Formation of 2-(5-hydroxypentylmethylamino)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-(5-Hydroxypentylmethylamino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(5-Hydroxypentylmethylamino)acetonitrile exerts its effects depends on its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the hydroxyl group.
2-Amino-5-hydroxypentanenitrile: Similar but with different positioning of functional groups.
Uniqueness
2-(5-Hydroxypentylmethylamino)acetonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-[5-hydroxypentyl(methyl)amino]acetonitrile |
InChI |
InChI=1S/C8H16N2O/c1-10(7-5-9)6-3-2-4-8-11/h11H,2-4,6-8H2,1H3 |
InChI Key |
VEXSGXZXNVWTED-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCCCO)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.